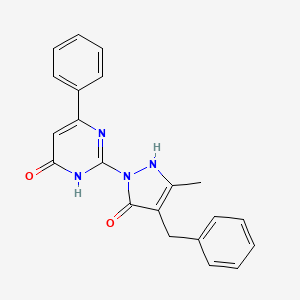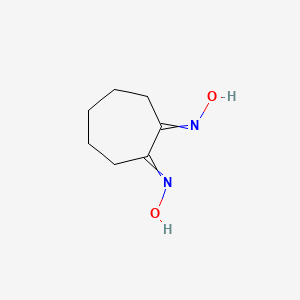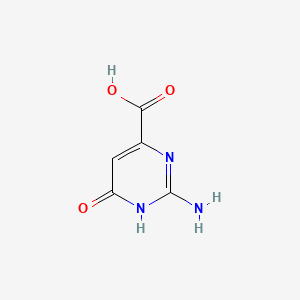![molecular formula C19H21N5O B1384283 5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one CAS No. 924874-35-1](/img/structure/B1384283.png)
5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Antileukemic Activity : This compound has been synthesized and tested for its antileukemic activity against various leukemia cell lines, exhibiting promising results in some cases (Raffa et al., 2004).
Formation of Pyrimidinone Derivatives : Studies demonstrate its use in the formation of pyrimidinone derivatives through cycloaddition reactions, which are significant in medicinal chemistry (Sharma & Mahajan, 1997); (Sharma & Mahajan, 1998).
Synthesis of Antiviral Compounds : Research has focused on synthesizing derivatives of this compound with inhibitory activities against viruses like HSV1 and HSV2 (Legraverend et al., 1985).
Biological and Pharmacological Applications
Investigation in Anticancer Research : Some derivatives of this compound have been synthesized and evaluated for their cytotoxic activity in human cancer cells, indicating potential use in cancer research (Lobo et al., 2015).
Antibacterial and Antifungal Properties : Research has explored its derivatives for their antibacterial and antifungal properties, highlighting its potential in treating bacterial and fungal infections (Youssef & Omar, 2007).
Application in HIV Treatment : Certain analogues of this compound have been synthesized and shown to be potent inhibitors of HIV-1, suggesting its relevance in HIV treatment (Zhang et al., 2011).
Structural and Synthesis Studies
Crystal Structure Analysis : Studies have been conducted on the crystal structure and spectroscopic characterization of its derivatives, which are crucial for understanding its chemical behavior (Lahmidi et al., 2019).
Hydrogen-Bonded Structures : Research includes the examination of hydrogen-bonded ribbons and sheets in its hydrated forms, providing insights into its molecular interactions (Orozco et al., 2009).
Synthesis of Heterocyclic Systems : There has been a focus on synthesizing new heterocyclic systems from its derivatives, expanding its applicability in various scientific domains (Bassyouni & Fathalla, 2013).
properties
IUPAC Name |
4-methyl-5-prop-2-enyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-6-7-14-12(4)20-19(23-17(14)25)24-18-21-13(5)15-8-10(2)11(3)9-16(15)22-18/h6,8-9H,1,7H2,2-5H3,(H2,20,21,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOCUFUUELZULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=C(C(=O)N3)CC=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B1384206.png)
![2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1384208.png)







